molecular formula C9H18N2O B3091307 N~1~-cyclopropyl-L-leucinamide CAS No. 1217644-63-7

N~1~-cyclopropyl-L-leucinamide

Cat. No.: B3091307
CAS No.: 1217644-63-7
M. Wt: 170.25 g/mol
InChI Key: AOCXGTGWKFAMDR-QMMMGPOBSA-N
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Description

N~1~-cyclopropyl-L-leucinamide is a synthetic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. This compound has garnered interest in the scientific community due to its potential biological applications.

Preparation Methods

The synthesis of N1-cyclopropyl-L-leucinamide involves several steps. One common method includes the reaction of L-leucine with cyclopropylamine under specific conditions to form the desired amide. The reaction typically requires a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N~1~-cyclopropyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH~4~) to produce reduced forms of the compound.

    Substitution: N1-cyclopropyl-L-leucinamide can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

    Hydrolysis: The amide bond in N1-cyclopropyl-L-leucinamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N~1~-cyclopropyl-L-leucinamide has several scientific research applications:

    Chemistry: It serves as a model compound for studying amide bond formation and hydrolysis, providing insights into peptide chemistry and synthesis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.

    Medicine: N1-cyclopropyl-L-leucinamide has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its effects on specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-L-leucinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit or activate certain enzymes by forming stable complexes with their active sites, thereby influencing metabolic processes .

Comparison with Similar Compounds

N~1~-cyclopropyl-L-leucinamide can be compared with other similar compounds, such as:

    N-cyclopropyl-L-alaninamide: Similar in structure but with an alanine backbone instead of leucine.

    N-cyclopropyl-L-valinamide: Contains a valine backbone, differing in the side chain structure.

    N-cyclopropyl-L-isoleucinamide: Similar to leucinamide but with an isoleucine backbone, affecting its steric and electronic properties.

These comparisons highlight the uniqueness of N1-cyclopropyl-L-leucinamide in terms of its specific interactions and applications in various fields.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-6(2)5-8(10)9(12)11-7-3-4-7/h6-8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCXGTGWKFAMDR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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